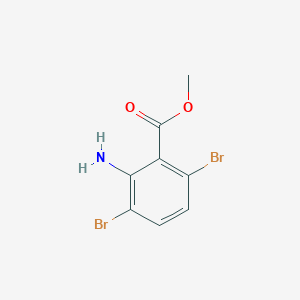

Methyl 2-amino-3,6-dibromobenzoate

Description

Methyl 2-amino-3,6-dibromobenzoate: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with methanol. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Propriétés

IUPAC Name |

methyl 2-amino-3,6-dibromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZQQJVBNVTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,6-dibromobenzoate can be synthesized through the bromination of methyl 2-amino benzoate. The process involves the following steps:

Bromination: Methyl 2-amino benzoate is dissolved in a suitable solvent, such as acetic acid or chloroform. Bromine is then added dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate and prevent over-bromination.

Isolation: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 2-amino-3,6-dibromobenzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents for these reactions include sodium hydroxide (NaOH) and ammonia (NH3).

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Hydroxyl, amino, or alkoxy-substituted benzoates.

Applications De Recherche Scientifique

Chemistry: Methyl 2-amino-3,6-dibromobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules and is involved in various catalytic reactions.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It helps in understanding the mechanisms of enzyme action and the role of specific functional groups in biological processes.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its brominated structure makes it a valuable scaffold for designing bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of methyl 2-amino-3,6-dibromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amino group play crucial roles in binding to these targets, influencing their activity and function. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparaison Avec Des Composés Similaires

- Methyl 2-amino-3,5-dibromobenzoate

- Methyl 2-amino-4,6-dibromobenzoate

- Methyl 2-amino-3,4-dibromobenzoate

Comparison: Methyl 2-amino-3,6-dibromobenzoate is unique due to the specific positions of the bromine atoms on the benzene ring. This positional difference affects its chemical reactivity, physical properties, and biological activity. Compared to its isomers, it may exhibit different solubility, melting point, and interaction with molecular targets, making it suitable for specific applications where other isomers may not be as effective.

Activité Biologique

Methyl 2-amino-3,6-dibromobenzoate is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

This compound is synthesized through the bromination of methyl 2-amino benzoate. The synthesis involves:

- Bromination : Methyl 2-amino benzoate is dissolved in solvents like acetic acid or chloroform. Bromine is added dropwise at low temperatures (0-5°C) to control the reaction rate and prevent over-bromination.

- Isolation : The reaction mixture is quenched with water, followed by extraction with dichloromethane.

- Purification : The crude product is purified via recrystallization from solvents such as ethanol or methanol.

The compound's structure features two bromine atoms at the 3 and 6 positions on the benzene ring, which significantly influences its reactivity and biological activity compared to other isomers.

Biological Mechanisms

This compound exhibits various biological activities primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine atoms and an amino group facilitates binding interactions that can modulate enzyme activity or receptor function.

The compound can act as either an inhibitor or an activator , depending on the target:

- Enzyme Inhibition : It may inhibit certain enzymes by competing with natural substrates or altering enzyme conformation.

- Receptor Interaction : The compound can bind to receptors, influencing signaling pathways associated with various physiological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains has been documented:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.0195 | Good |

| Bacillus mycoides | 0.0048 | Excellent |

| Candida albicans | 0.0048 | Excellent |

These values indicate that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of dibromobenzene compounds exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was included in this investigation, showing promising results against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Enzyme Studies : In biochemical assays, this compound was used as a substrate to study enzyme kinetics. It provided insights into the catalytic mechanisms of specific enzymes involved in metabolic pathways, highlighting its role in biochemical research .

Applications in Medicine

The compound's unique structure allows it to serve as a scaffold for designing bioactive molecules. Its brominated nature makes it particularly useful in developing new pharmaceuticals targeting specific diseases:

- Drug Development : Researchers are exploring its potential as a lead compound for developing drugs aimed at treating bacterial infections or cancer due to its ability to inhibit key enzymes involved in these diseases.

- Bioconjugation Strategies : this compound has been investigated for use in bioconjugation techniques aimed at enhancing drug delivery systems targeting tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.